3-Morpholin-4-yl-thiochromen-4-one - 895796-81-3

3-Morpholin-4-yl-thiochromen-4-one

Catalog Number: EVT-3095929
CAS Number: 895796-81-3
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Activity: Several studies demonstrate the potential of these compounds as antimicrobial agents, specifically targeting bacteria and fungi. []
  • Anticancer Activity: Research suggests that certain derivatives exhibit anticancer properties, particularly against breast cancer cells, by potentially inhibiting specific enzymes related to cancer growth. []
  • Monoamine Oxidase Inhibition: Some derivatives display potent and selective inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders, suggesting potential therapeutic applications. [, ]
  • Antioxidant and Anti-inflammatory Activity: A study indicated that asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base exhibited antioxidant and anti-inflammatory activity. []
  • Local Anesthetic Activity: Chiral fomocaines containing morpholine groups demonstrated local anesthetic activity, although weaker than the parent compound fomocaine. [, ]

(2E,6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (Morpholine Mannich base of AMACs)

Compound Description: This compound represents a morpholine Mannich base analog of asymmetrical mono-carbonyl analogs of curcumin (AMACs). These compounds are being investigated for their antioxidant and anti-inflammatory properties. Specifically, this compound demonstrated potent antioxidant activity comparable to cyclovalone in DPPH free radical scavenging assays. []

1-[3-(Morpholin-4-yl)propyl]-4-(3-nitrophenyl)spiro[azetidine-3,9′-xanthen]-2-one

Compound Description: This compound incorporates a morpholine ring within its structure and has been characterized through X-ray crystallography. [] The study highlights the conformational features of the molecule, particularly the planarity of the β-lactam ring and the chair conformation of the morpholine ring.

4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one (4-HMPC)

Compound Description: This compound is characterized by its chromone core and a morpholine substituent. The study focuses on understanding its structural and physicochemical properties through a combination of experimental techniques, including FTIR, UV-Vis, and NMR spectroscopy, coupled with theoretical calculations using density functional theory (DFT). []

3-[6-(2-amino-ethoxy)-3-methyl-5-(3-morpholin-4-yl-propionyl)-benzofuran-2-carbonyl]-chromen-2-one

Compound Description: This compound is synthesized via a Mannich reaction followed by microwave irradiation. [] The study highlights an efficient method for incorporating a morpholine moiety onto a complex molecular scaffold.

1-[3-(Morpholin-4-yl)propyl]-3-[(naphthalen-2-yl)oxy]-4-(3-nitrophenyl)azetidin-2-one

Compound Description: Characterized by X-ray crystallography, this compound provides insights into the conformational preferences of the morpholine ring and its influence on crystal packing. [] The study highlights the presence of C—H⋯O hydrogen bonds that contribute to the formation of inversion dimers within the crystal structure.

1-(4-Chloro-phenyl)-3-morpholin-4-yl-propane-1-one

Compound Description: This compound was used in a study investigating the enantioselective reduction catalyzed by (S)-4-benzyl-5,5-diphenyl-1,3,2-oxazaborolidine. [] Computational methods, specifically the AM1 method, were employed to elucidate the stereochemical outcome of the reaction.

(2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one

Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits a network of intermolecular interactions in its crystal structure, including C—H⋯O hydrogen bonds that contribute to the formation of wave-like layers. []

1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole

Compound Description: This compound arises from the reaction of o-formylphenylboronic acid with morpholine. [] The crystallographic analysis highlights the formation of a typical hydrogen-bonded dimer motif, a characteristic feature of benzoxaboroles.

N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide dimethyl sulfoxide monosolvate.

Compound Description: This compound, characterized by X-ray crystallography, exhibits a distinctive helical supramolecular assembly in the solid state. The study highlights the role of intermolecular hydrogen bonding and C—H⋯O interactions in stabilizing this helical structure. []

1-[4-(morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one (MO10)

Compound Description: This chalcone derivative exhibits potent and selective inhibition of monoamine oxidase-B (MAO-B) with potential applications in treating neurodegenerative disorders. [] The study highlights its favorable pharmacological profile, including good blood-brain barrier permeability.

2-(3-morpholin-4-yl-2,4-pyrrol-1-yl)-benzonitrile

Compound Description: This compound was unexpectedly formed during the pyrolysis of 4-aryl-5-morpholino-v-triazolines. [] The study highlights an unusual reaction pathway leading to the formation of this morpholinopyrrole derivative.

4-(Morpholin-4-yl)butan-2-ol

Compound Description: This chiral alcohol serves as a building block for the mucolytic drug Fedrilate. A study employed this compound to assess the activity of Candida antarctica lipase B (CaLB) immobilized on magnetic nanoparticles in a continuous flow microreactor. []

2-(Morpholin-4-yl)-benzo[h]chomen-4-one (NU7026)

Compound Description: NU7026 is a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. Studies demonstrate its ability to sensitize chronic lymphocytic leukemia (CLL) cells to chlorambucil (CLB) by inhibiting DNA double-strand break repair. []

(3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitroquinazolin-4-yl]-amine and (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-aminoquinazolin-4-yl]-amine

Compound Description: These compounds are quinazoline derivatives synthesized via a one-pot reaction as potential pharmaceutical agents. [, ]

Methyl (3-{[amino]methyl}phenyl)acetate

Compound Description: This compound and its hydrochloride salt are being investigated for potential pharmaceutical applications. []

1-(Morpholin-4-yl-methyl)-3-alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones

Compound Description: This series of compounds incorporates a morpholine ring and a triazole ring within its structure and has been synthesized and characterized using spectroscopic methods. []

5-(4,4″-Difluoro-5′-hydroxy-1,1′:3′,1″-terphenyl-4′-yl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Compound Description: This compound features a morpholine ring within a complex molecular scaffold and has been characterized by X-ray crystallography. [] The study describes the compound's structure, highlighting intermolecular interactions like O—H⋯O, C—H⋯S, and C—H⋯F hydrogen bonds contributing to the crystal packing.

2-(morpholin-4-yl)-4H-3,1-benzoxazin-4-one

Compound Description: This compound is prepared through the reaction of 4-[2-(morpholin-4-ylthiocarbamido)benzoyl]morpholine with concentrated sulfuric acid (H2SO4). []

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide

Compound Description: This pyrazole derivative displays promising anti-breast cancer activity, exhibiting better potency against the MCF-7 cell line compared to the standard drug 4-hydroxytamoxifen. []

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Compound Description: This compound exhibits antimicrobial activity against various bacterial and fungal strains. Its structure has been confirmed through X-ray crystallography, revealing intermolecular C–H···O and N–H···O interactions that stabilize the crystal structure. []

1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

Compound Description: This class of compounds shows potent antimalarial activity by inhibiting Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS). Despite favorable activity profiles, challenges exist in achieving sufficient on-target selectivity and overcoming the potential for resistance development. []

Dichlorido(2-{[3-(morpholin-4-ium-4-yl)propyl]iminomethyl}phenolate)zinc

Compound Description: This zinc complex features a morpholine ring within its structure and has been characterized by X-ray crystallography. [] The study describes the coordination environment around the zinc ion and highlights the role of N—H⋯O hydrogen bonds in forming centrosymmetric dimers in the crystal structure.

N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides

Compound Description: This series of compounds are potent Factor Xa inhibitors designed to interact with the S1 primary specificity pocket of the enzyme. The study investigates the structure-activity relationships within this series, emphasizing the influence of different P1 groups on their inhibitory potency and pharmacokinetic properties. []

4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one

Compound Description: This compound has been investigated for its potential biological activity and its crystal structure determined using X-ray crystallography. [] The study reports the presence of intermolecular N—H⋯O hydrogen bonds in the crystal structure, contributing to the formation of dimeric units.

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

Compound Description: This series of quinoline derivatives were synthesized and their interactions with ct-DNA were investigated. Results suggested strong interactions with ct-DNA, potentially through π-stacking and/or hydrogen bonding. []

3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475)

Compound Description: This compound is a highly potent, selective, brain-penetrant LRRK2 kinase inhibitor. It shows promising in vivo activity and a favorable safety profile in preclinical studies, suggesting its potential as a therapeutic agent for Parkinson’s disease. []

1-(Morpholin-4-yl)-4-(2-nitrophenyl)spiro[azetidine-3,9′-xanthen]-2-one

Compound Description: This compound features a morpholine ring within a spirocyclic framework and has been characterized through X-ray crystallography. [] The study highlights the conformational features of the molecule, particularly the planarity of the β-lactam ring and the chair conformation of the morpholine ring.

3-(1H-Indol-3-yl)-4-(morpholin-4-yl)cyclobut-3-ene-1,2-dione

Compound Description: This compound is synthesized by a nucleophilic substitution reaction where morpholine displaces a chlorine atom in 3-chloro-4-(1H-indol-3-yl)cyclobut-3-ene-1,2-dione. []

3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one

Compound Description: This compound, characterized by X-ray crystallography, exhibits weak π-π stacking interactions in its crystal structure. []

7-Diethylamino-2-propylsulfanyl-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one

Compound Description: This thiochromen-4-one derivative has been characterized by X-ray crystallography, revealing intermolecular C—H⋯N hydrogen bonds that contribute to its crystal packing. []

2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one

Compound Description: This compound, characterized by X-ray crystallography, offers insights into the conformational preferences of the morpholine ring and its spatial relationship with other substituents. []

3,5-dibenzylidene-1-(2-morpholin-4-yl-acetyl)piperidin-4-ones

Compound Description: This series of compounds, synthesized via Claisen-Schmidt condensation, incorporates a morpholine ring within a piperidin-4-one scaffold. []

(Z)-6-Hydroxy-1a,5-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7,7a,8,10a,10b-octahydrooxireno[2′,3′:9,10]cyclodeca[1,2-b]furan-9(1aH)-one

Compound Description: Isolated from the plant Anvillea radiata, this compound represents a complex natural product containing a morpholine ring. []

(S)-5-(4-fluorophenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one

Compound Description: This chiral compound serves as a key intermediate in the synthesis of Ezetimibe, a drug used to lower blood cholesterol levels. []

Three‐(pyridin‐2‐yl)‐2‐(pyridin-2‐ylimino)thiazolidin‐4‐one (PPIT)

Compound Description: This synthetic compound demonstrates both antioxidant properties and selective inhibition of the MAO-B isoform, suggesting potential therapeutic applications for neurological disorders involving oxidative stress. []

2-Ethylsulfanyl-7-fluoro-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one

Compound Description: This compound is a thiochromen-4-one derivative that has been studied using X-ray crystallography to understand its structural features and crystal packing. The presence of intermolecular C—H⋯O and C—H⋯N hydrogen bonds influences its solid-state arrangement. []

Properties

CAS Number

895796-81-3

Product Name

3-Morpholin-4-yl-thiochromen-4-one

IUPAC Name

3-morpholin-4-ylthiochromen-4-one

Molecular Formula

C13H13NO2S

Molecular Weight

247.31

InChI

InChI=1S/C13H13NO2S/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2

InChI Key

PUMVHOYXQZHZHK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CSC3=CC=CC=C3C2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.